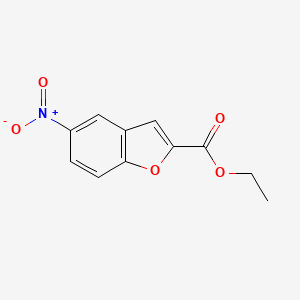

Ethyl 5-nitrobenzofuran-2-carboxylate

Description

The exact mass of the compound this compound is 235.04807239 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-nitro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBGWVHAWGMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989694 | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69604-00-8, 69404-00-8 | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69604-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitrobenzofuran-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069604008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-nitro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 69404-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP4ZD8WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

This guide provides a comprehensive overview of the synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate, a key intermediate in the development of various pharmaceutical agents.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this important scaffold.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention from the medicinal chemistry community.[4] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] this compound, in particular, serves as a crucial building block in the synthesis of complex molecules, most notably the antidepressant Vilazodone.[2][3] Its structural features, including the nitro group and the ester functionality, make it a versatile precursor for further chemical modifications.[2]

Strategic Approach to Synthesis

The most common and efficient synthetic route to this compound involves a two-step process commencing from readily available starting materials. The overall strategy is as follows:

-

Nitration of Salicylaldehyde: The synthesis begins with the electrophilic nitration of salicylaldehyde to introduce a nitro group at the 5-position of the aromatic ring, yielding 5-nitrosalicylaldehyde.

-

Cyclization to the Benzofuran Core: The resulting 5-nitrosalicylaldehyde is then subjected to a cyclization reaction with a suitable C2-synthon, typically an ethyl haloacetate or a related derivative, to construct the benzofuran ring system.

This approach is favored due to the accessibility of the starting materials and the generally high yields achievable for each step.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis and optimization.

Step 1: Electrophilic Aromatic Substitution - Nitration of Salicylaldehyde

The introduction of the nitro group onto the salicylaldehyde ring is a classic example of electrophilic aromatic substitution. The hydroxyl and aldehyde groups of salicylaldehyde are ortho-, para-directing activators. However, the strong activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. Steric hindrance from the adjacent aldehyde group disfavors substitution at the 3-position, and the directing power of the hydroxyl group favors substitution at the 5-position (para).

The nitrating agent is typically a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid or, in some protocols, a milder system like calcium nitrate in glacial acetic acid.[6] The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion.

Step 2: O-Alkylation and Intramolecular Cyclization

The formation of the benzofuran ring from 5-nitrosalicylaldehyde proceeds via a tandem O-alkylation and intramolecular cyclization. A common method involves the reaction with diethyl bromomalonate in the presence of a base like potassium carbonate.[6]

The mechanism can be described as follows:

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of 5-nitrosalicylaldehyde, forming a more nucleophilic phenoxide ion.

-

O-Alkylation: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of diethyl bromomalonate in an Sₙ2 reaction, displacing the bromide ion and forming an ether linkage.

-

Intramolecular Condensation: The subsequent step involves an intramolecular condensation reaction. The base abstracts a proton from the alpha-carbon of the malonate moiety, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde group, forming a new carbon-carbon bond and a cyclic intermediate.

-

Dehydration and Decarboxylation: The cyclic intermediate readily undergoes dehydration to form the aromatic furan ring. In the case of using diethyl bromomalonate, a subsequent hydrolysis and decarboxylation step may occur depending on the reaction conditions, though the direct formation of the 2-carboxylate is also reported.

An alternative and widely used method is the reaction of the salicylaldehyde derivative with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[7][8] This variation follows a similar mechanistic pathway of O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 5-Nitrosalicylaldehyde

This protocol is adapted from a procedure utilizing calcium nitrate in glacial acetic acid, which offers a milder alternative to the traditional nitric acid/sulfuric acid mixture.[6]

Materials and Equipment:

-

Salicylaldehyde

-

Calcium nitrate tetrahydrate

-

Glacial acetic acid

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10.0 g, 0.082 mol) in 50 mL of glacial acetic acid.

-

To this solution, gradually add calcium nitrate tetrahydrate (e.g., 19.3 g, 0.082 mol).

-

Heat the mixture to reflux with continuous stirring for approximately 3 hours.

-

After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.

-

Dissolve the crude solid in ethyl acetate and filter to remove any insoluble impurities.

-

Dry the ethyl acetate filtrate over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the yellow solid product, 5-nitrosalicylaldehyde.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | 167.12 | 123-125 | ~70-75 |

Protocol 2: Synthesis of this compound

This protocol describes the cyclization of 5-nitrosalicylaldehyde with diethyl bromomalonate.[6]

Materials and Equipment:

-

5-Nitrosalicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate (anhydrous)

-

Acetone (dry)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

-

Ice bath

-

Dilute hydrochloric acid

-

Methanol

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-nitrosalicylaldehyde (e.g., 3.0 g, 0.018 mol) in 40 mL of dry acetone.

-

Add anhydrous potassium carbonate (e.g., 6.0 g, 0.043 mol) to the solution.

-

Add diethyl bromomalonate (e.g., 4.5 g, 0.019 mol) to the reaction mixture.

-

Heat the mixture to reflux on a water bath and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts. Wash the salts with a small amount of dry acetone.

-

Suspend the collected salts in water and cool thoroughly in an ice bath.

-

Carefully acidify the suspension with dilute hydrochloric acid until the product precipitates.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from methanol to obtain pure this compound as yellow crystals.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₁₁H₉NO₅ | 235.19[3] | 152-156 | ~50-55 |

Visualizing the Synthesis

To further clarify the synthetic pathway and the key transformations, the following diagrams are provided.

Diagram 1: Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Diagram 2: Mechanistic Pathway of Benzofuran Ring Formation

Caption: Key steps in the benzofuran ring formation.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The reported melting points for the intermediate and the final product serve as a preliminary check for purity. For rigorous confirmation of the chemical structures, it is imperative to employ modern analytical techniques. The expected characterization data for this compound would include:

-

¹H NMR: Distinct signals for the aromatic protons, the ethyl ester protons (a quartet and a triplet), and the proton on the furan ring.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons (with characteristic shifts due to the nitro and ester groups), and the carbons of the ethyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 235.19 g/mol .

-

Infrared Spectroscopy: Characteristic absorption bands for the nitro group (NO₂), the ester carbonyl group (C=O), and the aromatic C-H and C=C bonds.

Researchers should compare their experimental data with established literature values to verify the identity and purity of the synthesized compounds.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of various pharmaceutically active molecules. By understanding the underlying reaction mechanisms and following robust experimental protocols, researchers can reliably produce this valuable intermediate. The methods outlined in this guide, which emphasize both practical execution and theoretical understanding, provide a solid foundation for scientists and professionals in the field of drug development.

References

-

Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. Available at: [Link]

-

Perkin rearrangement - Wikipedia. Available at: [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]

-

Preparation and Properties of Benzofuran#Synthesis of Benzofuran - YouTube. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]

-

Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. Available at: [Link]

-

This compound CAS#: 69604-00-8; ChemWhat Code: 1475017. Available at: [Link]

-

Exploring the Synthesis Potential of this compound (CAS: 69404-00-8) with NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC - NIH. Available at: [Link]

-

Preparation of 5-Nitrosalicylaldehyde | PDF | Precipitation (Chemistry) | Organic Synthesis - Scribd. Available at: [Link]

-

coumarone - Organic Syntheses Procedure. Available at: [Link]

- CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents.

-

Synthesis of Coumarins via [4+2] Cyclization of Siloxy Alkynes and Salicylaldehydes. Available at: [Link]

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available at: [Link]

-

(PDF) Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System - ResearchGate. Available at: [Link]

-

This compound - gsrs. Available at: [Link]

-

Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - ResearchGate. Available at: [Link]

-

Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. Available at: [Link]

-

2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. Available at: [Link]

- CN102633646A - New preparation method of 5-nitro-salicylaldehyde - Google Patents.

- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

Sources

- 1. This compound | 69604-00-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

Chemical properties of Ethyl 5-nitrobenzofuran-2-carboxylate

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-nitrobenzofuran-2-carboxylate

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its presence in a molecule often confers potent pharmacological properties, including anti-tumor, antibacterial, anti-inflammatory, and antiviral activities.[1][4][5] this compound (CAS No: 69604-00-8) is a key synthetic intermediate that leverages this potent scaffold, serving as a versatile building block for complex pharmaceutical agents.[6][7] The strategic placement of the nitro group and the ethyl ester functionality allows for a wide range of chemical transformations, making it a molecule of high interest for researchers in medicinal chemistry and drug development. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and critical applications.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a compound is the first step in harnessing its synthetic potential. This compound is a solid, crystalline powder, typically light yellow to brown in color.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 69604-00-8 | [7][8][9][10][11] |

| Molecular Formula | C₁₁H₉NO₅ | [8][9][10][12] |

| Molecular Weight | 235.19 g/mol | [8][9][10][12] |

| IUPAC Name | ethyl 5-nitro-1-benzofuran-2-carboxylate | [13] |

| SMILES | CCOC(=O)C1=CC2=C(O1)C=CC(=C2)--INVALID-LINK--[O-] | [9][13] |

| InChIKey | ATHBGWVHAWGMAL-UHFFFAOYSA-N | [9][13] |

| Melting Point | 152-156 °C | [9] |

| Form | Powder to crystal | [8][9] |

| Solubility | Slightly soluble in Acetone | [8] |

Synthesis Pathway: Construction of the Benzofuran Core

The most common and high-yielding synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a malonic ester derivative. This process, a variation of the Perkin reaction, efficiently constructs the benzofuran ring system. The choice of a weak base like potassium carbonate is critical to facilitate the initial condensation without promoting unwanted side reactions.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. This compound CAS#: 69604-00-8 [m.chemicalbook.com]

- 9. 5-硝基苯并呋喃-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. alentris.org [alentris.org]

- 12. This compound 97 69604-00-8 [sigmaaldrich.com]

- 13. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Ethyl 5-nitrobenzofuran-2-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitrobenzofuran-2-carboxylate (C₁₁H₉NO₅) is a heterocyclic compound with a molecular weight of 235.19 g/mol .[1][2] Its benzofuran core is a prevalent scaffold in a multitude of biologically active molecules.[3] The presence of the nitro group and the ethyl ester functionality makes this molecule a versatile building block in the synthesis of more complex pharmaceutical agents.[4] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent drug development processes. This guide provides a thorough examination of its spectroscopic signature.

Molecular Structure and Atom Numbering

The structural integrity of this compound is the foundation of its chemical properties and reactivity. The following diagram illustrates the molecular structure with the IUPAC numbering convention, which will be referenced throughout the spectroscopic analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic, furan, and ethyl ester protons.[5]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.61 | d | 1H | 2.3 | H-4 |

| 8.34 | dd | 1H | 9.1, 2.3 | H-6 |

| 7.72 | d | 1H | 9.1 | H-7 |

| 7.60 | s | 1H | H-3 | |

| 4.49 | q | 2H | 7.1 | -OCH₂CH₃ |

| 1.45 | t | 3H | 7.1 | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons: The signals in the downfield region (δ 7.72-8.61 ppm) are characteristic of the protons on the benzene ring. The electron-withdrawing nitro group at the C-5 position significantly deshields the adjacent protons. The proton at C-4 (H-4) appears as a doublet at 8.61 ppm due to coupling with H-6. The proton at C-6 (H-6) is observed as a doublet of doublets at 8.34 ppm, arising from coupling to both H-7 and H-4. The proton at C-7 (H-7) appears as a doublet at 7.72 ppm due to coupling with H-6.

-

Furan Proton: The singlet at 7.60 ppm is assigned to the proton at C-3 of the furan ring.

-

Ethyl Ester Protons: The quartet at 4.49 ppm and the triplet at 1.45 ppm are characteristic of an ethyl group. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 159.4 | C=O |

| 158.1 | C-7a |

| 149.3 | C-2 |

| 145.1 | C-5 |

| 128.9 | C-3a |

| 122.2 | C-4 |

| 119.8 | C-6 |

| 115.1 | C-3 |

| 112.5 | C-7 |

| 62.3 | -OCH₂CH₃ |

| 14.4 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The signal at 159.4 ppm corresponds to the ester carbonyl carbon.

-

Aromatic and Furan Carbons: The signals between 112.5 and 158.1 ppm are assigned to the carbons of the benzofuran ring system. The carbons attached to the electron-withdrawing nitro group and the oxygen atom (C-5 and C-7a) are shifted downfield.

-

Ethyl Ester Carbons: The signals at 62.3 and 14.4 ppm are attributed to the methylene and methyl carbons of the ethyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100 | Medium | Aromatic C-H | Stretching |

| ~2980 | Medium | Aliphatic C-H | Stretching |

| ~1735 | Strong | C=O (Ester) | Stretching |

| ~1610 | Strong | C=C (Aromatic) | Stretching |

| ~1530 | Strong | N-O (Nitro) | Asymmetric Stretching |

| ~1340 | Strong | N-O (Nitro) | Symmetric Stretching |

| ~1250 | Strong | C-O (Ester) | Stretching |

Interpretation:

The IR spectrum confirms the presence of the key functional groups. The strong absorption at approximately 1735 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. The strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively. The aromatic C=C stretching vibrations are observed around 1610 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule appear around 3100 cm⁻¹ and 2980 cm⁻¹, respectively. The strong band at approximately 1250 cm⁻¹ is attributed to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

The predicted mass spectrum of this compound shows a molecular ion peak ([M]⁺) at an m/z of 235.04752.[7]

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Adduct/Fragment |

| 236.05535 | [M+H]⁺ |

| 258.03729 | [M+Na]⁺ |

| 235.04752 | [M]⁺ |

| 218.04533 | [M+H-H₂O]⁺ |

Interpretation of Fragmentation Pathways:

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for this molecule include:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 190.

-

Loss of ethylene (-C₂H₄) via McLafferty rearrangement: This would lead to a fragment ion at m/z 207.

-

Fragmentation of the nitro group: Loss of NO₂ (46 Da) or NO (30 Da) are characteristic fragmentations of nitroaromatic compounds, leading to ions at m/z 189 and 205, respectively.[8][9]

The following diagram illustrates a plausible fragmentation workflow.

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 5-nitrosalicylaldehyde with diethyl bromomalonate in the presence of a base such as potassium carbonate.[10]

Step-by-step methodology:

-

To a solution of 5-nitrosalicylaldehyde in a suitable solvent (e.g., DMF), add potassium carbonate.

-

Slowly add diethyl bromomalonate to the mixture at a controlled temperature.

-

Heat the reaction mixture under an inert atmosphere for several hours.

-

After cooling, the product can be isolated by precipitation with water and subsequent filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust and detailed characterization of this compound. This information is crucial for researchers and scientists in the field of drug development to ensure the quality and identity of this important pharmaceutical intermediate. The detailed interpretation of the spectra and the provided experimental protocols serve as a valuable resource for the scientific community.

References

-

ChemWhat. (n.d.). This compound CAS#: 69604-00-8. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information for.... Retrieved from [Link]

-

Chang Zhou Rui Ming Pharmaceutical Co., Ltd. (n.d.). This compound|69604-00-8. Retrieved from [Link]

-

ResearchGate. (2018). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-nitro-2-benzofurancarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

A Research Article. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]

-

Unknown Source. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H9NO5). Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-2-BROMOACETYL-5-NITRO-2,3-DIHYDROBENZO-[B]-FURAN-2-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 69604-00-8. Retrieved from [Link]

-

SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved from [Link]

-

SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. Retrieved from [Link]

Sources

- 1. 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester | C11H9NO5 | CID 1382954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. PubChemLite - this compound (C11H9NO5) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 25g, [Purity: >97.0%(GC)] [order.apicalscientific.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 69604-00-8 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 5-nitrobenzofuran-2-carboxylate: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] These compounds have garnered significant attention from researchers due to their demonstrated anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[1][3][4] Ethyl 5-nitrobenzofuran-2-carboxylate, a key member of this family, is a versatile synthetic intermediate, most notably in the production of the antidepressant drug Vilazodone.[5][6] This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and critical role in pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound is a solid, light yellow to brown crystalline powder.[7] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₅ | [8] |

| Molecular Weight | 235.19 g/mol | [8] |

| CAS Number | 69604-00-8 | |

| Melting Point | 152-156 °C | |

| Appearance | Light yellow to brown powder/crystal | [7] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from analogous compounds.

¹H NMR: The proton spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the ethyl group of the ester. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other, with their chemical shifts influenced by the electron-withdrawing nitro group. The furan ring proton will appear as a singlet. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The carbon spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester will resonate at the downfield end of the spectrum. The aromatic and furan carbons will appear in the typical aromatic region, with their specific shifts dictated by the substitution pattern. The methylene and methyl carbons of the ethyl group will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ stretch (aromatic nitro): Two strong absorption bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

-

C-O stretch (ester and furan): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 235. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the nitro group (-NO₂), and other characteristic cleavages of the benzofuran ring system.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a malonic ester derivative.[7]

Experimental Protocol: Synthesis from 5-Nitrosalicylaldehyde and Diethyl Bromomalonate.[7]

This protocol describes a robust synthesis with a high yield.

Materials:

-

5-Nitrosalicylaldehyde

-

Diethyl bromomalonate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Cyclohexane

-

Process water

Procedure:

-

To a solution of DMF (400 ml), add powdered potassium carbonate (124.1 g) and 5-nitrosalicylaldehyde (100 g).

-

Slowly add diethyl bromomalonate (171.7 g) at 30-40°C under a nitrogen atmosphere.

-

Stir the reaction mixture at 85-90°C under a nitrogen atmosphere for 15 hours.

-

Cool the reaction mixture to 80-85°C.

-

Add cyclohexane (500 ml) to the reaction mixture at 70-85°C over 1 hour.

-

Stir the mixture at 80-85°C for 15-30 minutes.

-

Cool the reaction mixture to 15-20°C.

-

Add process water (1000 ml) to the reaction mixture at 15-20°C over 1 hour.

-

Stir the mixture at 20-30°C for 1-2 hours.

-

Filter the resulting solid and wash it with process water (5 x 100 ml).

-

Dry the solid at 55-60°C for 8-10 hours to yield the final product.

Yield: 95.2%[7]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is largely dictated by its functional groups. The nitro group can be readily reduced to an amino group, which is a pivotal transformation in the synthesis of more complex pharmaceutical agents.[11] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The benzofuran ring itself can participate in various chemical transformations.

Key Application: Intermediate in the Synthesis of Vilazodone

This compound is a crucial intermediate in the industrial synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist.[12][13]

The synthetic route to Vilazodone from this compound typically involves the following key steps:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form Ethyl 5-aminobenzofuran-2-carboxylate.[11] This reduction is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[11]

-

Formation of the Piperazine Ring: The resulting Ethyl 5-aminobenzofuran-2-carboxylate is then reacted with bis(2-chloroethyl)amine to construct the piperazine ring, yielding ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.[14]

-

Amidation: The ethyl ester is converted to the corresponding carboxamide.

-

Coupling with the Indole Moiety: The final step involves the coupling of the 5-(piperazin-1-yl)benzofuran-2-carboxamide with a suitable indole derivative, such as 3-(4-chlorobutyl)-5-cyanoindole, to afford Vilazodone.[13]

Biological Activity Context

The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives.[10] These reactive species can interact with and damage various cellular macromolecules, including DNA, leading to cytotoxic or antimicrobial effects. While specific mechanistic studies on this compound are limited, the broader class of nitrobenzofurans has been investigated for antibacterial activity.[10] Furthermore, the benzofuran scaffold itself is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4] The incorporation of the 5-nitrobenzofuran-2-carboxylate moiety into larger molecules like Vilazodone is a strategic design element that leverages the established synthetic accessibility and potential biological relevance of this core structure.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry and the broader scientific community. Its well-defined synthesis, versatile reactivity, and crucial role as a building block for complex therapeutic agents like Vilazodone underscore its importance. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, synthesis, and applications, offering a valuable resource for researchers and professionals in drug development. Further investigation into its solid-state structure through X-ray crystallography and more in-depth studies into the biological mechanisms of its derivatives would undoubtedly provide even greater insights into the potential of this valuable compound.

References

- Exploring Ethyl 5-Aminobenzo[b]furan-2-carboxylate: A Key Pharmaceutical Intermedi

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (URL not available)

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. ([Link])

- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P

-

An investigation of the synthesis of vilazodone - ResearchGate. ([Link])

-

This compound - gsrs. ([Link])

-

Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. ([Link])

-

Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid - ResearchGate. ([Link])

-

Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing - MDPI. ([Link])

- WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google P

-

X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ([Link])

-

Exploring the Synthesis Potential of this compound (CAS: 69404-00-8) with NINGBO INNO PHARMCHEM CO.,LTD. ([Link])

-

Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. ([Link])

- CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google P

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. ([Link])

- This compound, 25g, [Purity - Apical Scientific Sdn. Bhd. (https://www.apicalscientific.com/tci-e0950-25g)

-

5-nitro-2-benzofurancarboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. ([Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. ([Link])

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. ([Link])

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. ([Link])

-

Substituted benzofuran - Wikipedia. ([Link])

-

CAS No : 10242-12-3 | Product Name : 5-Nitro-benzofuran-2-carboxylic Acid. ([Link])

-

5-nitrobenzofuran-2-carboxylic acid (C9H5NO5) - PubChemLite. ([Link])

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. ([Link])

- US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google P

-

Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem. ([Link])

-

Buy ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE from Chongqing Chemdad. ([Link])

-

This compound CAS#: 69604-00-8; ChemWhat Code: 1475017. ([Link])

Sources

- 1. This compound | 69604-00-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN107674052A - Vilazodone intermediate 5ï¼1 piperazinylï¼The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 14. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of 5-Nitrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse biological activities of 5-nitrobenzofuran derivatives. As a senior application scientist, the aim is to synthesize field-proven insights with technical accuracy, offering a valuable resource for researchers and professionals in drug discovery and development. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the foundational chemistry to the specific biological applications and the experimental methodologies used to validate them.

Introduction to 5-Nitrobenzofuran Derivatives

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[3][4][5][6] The introduction of a nitro group at the 5-position of the benzofuran ring often enhances the pharmacological properties of the molecule, leading to potent antimicrobial, anticancer, and antiparasitic agents.[7][8][9] This guide will delve into the key biological activities of 5-nitrobenzofuran derivatives, exploring their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Antimicrobial Activity of 5-Nitrobenzofuran Derivatives

5-Nitrobenzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[10] The spectrum of activity is comparable to that of nitrofurazone, a well-known nitrofuran antibiotic.[7]

Mechanism of Action

The antimicrobial action of 5-nitrobenzofuran derivatives is believed to be linked to the reductive activation of the nitro group by bacterial nitroreductases. This reduction leads to the formation of reactive nitroso and hydroxylamine metabolites, which can induce cellular damage through various mechanisms, including:

-

DNA damage: The reactive intermediates can interact with and damage bacterial DNA, inhibiting replication and leading to cell death.

-

Inhibition of essential enzymes: These metabolites can also inhibit key enzymes involved in bacterial metabolism and growth.

-

Oxidative stress: The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]

A crucial aspect of their activity is that while reduction of the nitro group is a necessary step, it may not be the sole determining factor in their overall efficacy.[12]

Quantitative Assessment of Antibacterial Activity

The antibacterial potency of 5-nitrobenzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity (IC50/MIC in µg/mL) | Reference |

| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Staphylococcus aureus (ATCC-25923) | IC50 values are available but not specified in the abstract. | [12] |

| (Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones | Caulobacter crescentus (NA 1000) | IC50 values are available but not specified in the abstract. | [12] |

| 3,7-dinitro-2-methylbenzofuran | Escherichia coli Br | Active, but specific MIC not provided. Showed activity against a nitrofurazone-resistant strain. | [7] |

| 5-nitrobenzofuran-3-yl)hydrazine derivatives (M5a, M5g) | Enterococcus faecalis | Potent activity at 50µg/ml. | [8] |

| 5-nitrobenzofuran-3-yl)hydrazine derivatives (M5i, M5k, M5l) | Candida albicans | Significant activity at 25µg/ml. | [8] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for assessing the antibacterial activity of 5-nitrobenzofuran derivatives.

Materials:

-

Mueller-Hinton Agar (MHA)

-

Bacterial cultures (e.g., Enterococcus faecalis, Candida albicans)

-

Sterile petri dishes

-

Sterile cork borer

-

Test compounds (5-nitrobenzofuran derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Prepare MHA plates according to the manufacturer's instructions.

-

Inoculate the surface of the MHA plates uniformly with the test bacterial culture.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration (e.g., 25 µg/mL or 50 µg/mL) into the designated wells.

-

Add the positive and negative controls to separate wells.

-

Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.

-

Incubate the plates at the optimal temperature for the growth of the test organism (e.g., 37°C for 24 hours).

-

After incubation, measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Workflow for Antimicrobial Activity Screening

Caption: Workflow for Antimicrobial Activity Screening of 5-Nitrobenzofuran Derivatives.

Anticancer Activity of 5-Nitrobenzofuran Derivatives

Several 5-nitrobenzofuran derivatives have emerged as promising anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[1][2][13]

Mechanism of Action

The anticancer mechanism of these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells.[14] Key events in this process include:

-

Increased generation of Reactive Oxygen Species (ROS): The compounds can induce oxidative stress within the cancer cells.[14]

-

Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors from the mitochondria.[14]

-

Activation of Pro-apoptotic Proteins: An increase in the concentration of proteins like Bax and cytochrome C triggers the apoptotic cascade.[14]

Quantitative Assessment of Anticancer Activity

The anticancer efficacy is primarily evaluated by determining the half-maximal inhibitory concentration (IC50) against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative (14b) | MCF-7 (Breast Cancer) | 0.85 (after 24h) | [14] |

| Hybrid benzofuran derivatives | Various (Leukemia, Colon, CNS, Ovarian) | Submicromolar activity | [14] |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon Cancer) | 0.87 | [13] |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical Cancer) | 0.73 | [13] |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung Cancer) | 0.57 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (5-nitrobenzofuran derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-nitrobenzofuran derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance of the purple solution at a specific wavelength (around 570 nm) using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Intrinsic Apoptotic Pathway Induced by 5-Nitrobenzofuran Derivatives

Caption: Intrinsic Apoptotic Pathway Induced by 5-Nitrobenzofuran Derivatives in Cancer Cells.

Antiparasitic Activity of 5-Nitrobenzofuran Derivatives

Nitro-functionalized heterocycles are crucial in combating various infectious diseases, and 5-nitrobenzofuran derivatives have shown promising antiparasitic effects, particularly against Leishmania species.[11]

Mechanism of Action

Similar to their antibacterial activity, the antiparasitic action of these compounds relies on the bioreduction of the nitro group by parasitic nitroreductases (NTRs).[11][15] This bioactivation produces cytotoxic nitroso and hydroxylamine metabolites that are lethal to the parasite.[15] Specifically, 5-nitroimidazole-containing benzofuranone derivatives are predominantly bioactivated by nitroreductase 1 (NTR1).[15]

Quantitative Assessment of Antileishmanial Activity

The efficacy of these compounds against Leishmania is measured by their IC50 values against both the promastigote and amastigote stages of the parasite.

| Compound/Derivative | Parasite Strain | Activity (IC50 in µM) | Reference |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. major promastigotes | 1.18 ± 0.9 | [15] |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. donovani axenic amastigotes | 0.016 | [15] |

| 5-methoxy substituted benzofuranone (5e) | L. major promastigotes | 7.44 ± 0.10 | [15] |

| 5-nitroimidazole subgroup compounds (5a, 5d, 5e, 5n) | L. donovani axenic amastigotes | 0.016 to 0.435 | [15] |

Experimental Protocol: In Vitro Antileishmanial Assay (Promastigote and Amastigote Stages)

This protocol describes the evaluation of antileishmanial activity against both extracellular promastigotes and intracellular amastigotes.

Materials:

-

Leishmania promastigotes (e.g., L. major, L. donovani)

-

Leishmania amastigotes (axenic or within host cells like macrophages)

-

Appropriate culture media (e.g., M199 for promastigotes)

-

96-well plates

-

Test compounds dissolved in DMSO

-

Reference drug (e.g., Amphotericin B)

-

Resazurin solution or other viability indicators

-

Microplate reader

Procedure for Promastigote Assay:

-

Culture Leishmania promastigotes to the logarithmic growth phase.

-

Seed the promastigotes into 96-well plates.

-

Add serial dilutions of the test compounds and the reference drug.

-

Incubate the plates under appropriate conditions (e.g., 25°C for 72 hours).

-

Assess parasite viability using a viability indicator like resazurin and measure the fluorescence or absorbance with a microplate reader.

-

Calculate the IC50 value.

Procedure for Amastigote Assay:

-

Culture host cells (e.g., peritoneal macrophages) in 96-well plates.

-

Infect the host cells with Leishmania promastigotes, which will transform into amastigotes inside the cells.

-

After infection, remove extracellular parasites and add fresh medium containing serial dilutions of the test compounds.

-

Incubate the plates (e.g., 37°C, 5% CO2 for 72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per host cell by microscopic examination.

-

Calculate the IC50 value based on the reduction in the number of amastigotes.

Bioactivation of 5-Nitrobenzofuran Derivatives in Leishmania

Caption: Bioactivation Mechanism of 5-Nitrobenzofuran Derivatives in Leishmania.

Conclusion

5-Nitrobenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent antimicrobial, anticancer, and antiparasitic properties, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The structure-activity relationship studies indicate that modifications to the benzofuran core can significantly modulate their efficacy and selectivity. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute further investigations into this important class of molecules. The continued exploration of 5-nitrobenzofuran derivatives holds significant potential for the discovery of novel therapeutic agents to address unmet medical needs.

References

-

Guzman, J. A., et al. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(1), 57-62. [Link]

-

Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57-62. [Link]

-

Navidpour, L., et al. (2021). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. ACS Infectious Diseases, 7(10), 2949-2960. [Link]

-

Wotschel, F., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Molecules, 28(18), 6688. [Link]

-

Kumar, A., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 241-248. [Link]

-

Szychowski, K. A., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 23(21), 13349. [Link]

-

Martinez-Sernandez, V., et al. (2022). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 27(19), 6599. [Link]

-

Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]

-

Asati, V., & Srivastava, S. K. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00069. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29054-29075. [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2735. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

Al-Majid, A. M., et al. (2023). Benzofuran derivative with anticancer activity. ResearchGate. [Link]

-

Pasan, F., et al. (2011). Potent 5-nitrofuran derivatives inhibitors of Trypanosoma cruzi growth: Electrochemical, spectroscopic and biological studies. Bioorganic & Medicinal Chemistry, 19(18), 5467-5475. [Link]

-

El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(19), 12793-12816. [Link]

-

Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Asati, V., & Srivastava, S. K. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. [Link]

-

Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

-

Karaburun, A. Ç. (2018). Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 6(4), 868-877. [Link]

-

de la Mora, A., et al. (1990). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. European Journal of Medicinal Chemistry, 25(3), 267-271. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 9. 5-Nitrobenzofuran|High-Purity Research Chemical [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Versatile Scaffold

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 5-nitrobenzofuran-2-carboxylate

This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of this compound, a key intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices and reaction outcomes. Every mechanism and protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

This compound is a heterocyclic compound of significant interest, primarily serving as a critical building block in the synthesis of complex pharmaceutical agents, most notably the antidepressant vilazodone.[1][2] Its chemical architecture, featuring a benzofuran core substituted with both a powerful electron-withdrawing nitro group and a versatile ethyl ester, imparts a rich and varied reactivity. Understanding the interplay of these functional groups is paramount for leveraging this molecule's synthetic potential.

The molecule possesses several key reactive sites:

-

The Nitro Group: A primary site for reduction, leading to the corresponding aniline, a crucial precursor for further molecular elaboration.

-

The Aromatic Benzene Ring: Activated by the nitro group for nucleophilic aromatic substitution (SNAr) and deactivated for electrophilic substitution.

-

The Ethyl Carboxylate Group: Susceptible to hydrolysis, amidation, and reduction, offering another handle for modification.

-

The Furan Ring: While part of an aromatic system, it can participate in specific cycloaddition reactions under certain conditions.

This guide will dissect the reaction mechanisms at each of these sites, providing both theoretical understanding and practical, field-proven protocols.

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound involves the reaction of 5-nitrosalicylaldehyde with a brominated malonic ester derivative, such as diethyl bromomalonate or ethyl bromoacetate.[3][4] The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol: Synthesis from 5-Nitrosalicylaldehyde[3]

-

Setup: To a solution of N,N-dimethylformamide (DMF, 400ml), add potassium carbonate (K₂CO₃, 124.1 g) and 5-nitrosalicylaldehyde (100 g) in a reaction vessel equipped for heating and stirring under an inert atmosphere.

-

Addition of Reagent: Slowly add diethyl bromomalonate (171.7 g) to the mixture at a controlled temperature of 30-40°C under a nitrogen atmosphere.

-

Reaction: Heat the reaction mixture to 85-90°C and stir for 15 hours under nitrogen. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the mixture to 80-85°C. Add cyclohexane (500 ml) over 1 hour at 70-85°C and stir for an additional 15-30 minutes.

-

Precipitation: Cool the mixture to 15-20°C and add process water (1000 ml) over 1 hour.

-

Isolation: Stir the resulting slurry at 20-30°C for 1-2 hours. Filter the solid product, wash thoroughly with water (5 x 100 ml), and dry at 55-60°C for 8-10 hours to yield the final product.

Caption: Workflow for the synthesis of this compound.

Core Reaction Mechanisms

Chemoselective Reduction of the Nitro Group

The transformation of the 5-nitro group to a 5-amino group is arguably the most critical reaction of this substrate, as it unlocks the pathway toward vilazodone and other analogues.[4][5][6] The primary challenge is achieving high chemoselectivity, reducing the nitro group without affecting the ethyl ester. While various methods exist for reducing nitroarenes, many reagents like lithium aluminum hydride would indiscriminately reduce both functional groups.[7]

A highly effective and selective method employs sodium borohydride (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂).[1]

Mechanism: The prevailing hypothesis is that NaBH₄ first reduces the transition metal salt (e.g., FeCl₂) to its zero-valent state. This in-situ generated, highly active metal then acts as the selective reducing agent for the nitro group. This avoids the direct, less selective action of NaBH₄ on the ester. In the absence of the transition metal catalyst, NaBH₄ has been shown to preferentially reduce the ester group to the corresponding alcohol, (5-nitrobenzofuran-2-yl)methanol, making the catalyst's role essential for the desired outcome.[1]

Caption: Selective reduction of the nitro group catalyzed by a transition metal.

Data Presentation: Comparison of Reducing Systems

| Reducing Agent(s) | Predominant Product | Selectivity | Reference |

| NaBH₄ / FeCl₂ | Ethyl 5-aminobenzofuran-2-carboxylate | High for Nitro Group | [1] |

| NaBH₄ (alone) | (5-nitrobenzofuran-2-yl)methanol | High for Ester Group | [1] |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Ethyl 5-aminobenzofuran-2-carboxylate | Generally High | [7] |

| Iron in Acidic Media | Ethyl 5-aminobenzofuran-2-carboxylate | Good, classic method | [7] |

Experimental Protocol: Selective Nitro Reduction[1]

-

Setup: To a stirred solution of this compound (3.8 mmol) in tetrahydrofuran (THF, 10 mL), add iron(II) chloride (FeCl₂, 3.8 mmol) at room temperature.

-

Reduction: Add sodium borohydride (NaBH₄, 9.5 mmol) portion-wise under a nitrogen atmosphere.

-

Reaction: Stir the resulting solution for 12 hours at 25–28°C.

-

Quenching: Carefully add water (20 mL) to quench the reaction.

-

Extraction: Extract the mixture with dichloromethane (3 x 20 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The benzofuran's benzene ring is strongly activated towards nucleophilic attack by the C5-nitro group, a powerful electron-withdrawing substituent. This effect is most pronounced at the ortho (C4, C6) positions. While the substrate itself lacks a conventional leaving group on the aromatic ring, the principles of SNAr are highly relevant for its derivatives or for understanding its electronic properties. Related nitro-activated systems like 4-chloro-7-nitrobenzofurazan readily undergo SNAr reactions.[8][9]

Mechanism: The canonical SNAr mechanism is a two-step addition-elimination (Ad.E) process.[8]

-

Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom (e.g., C4 or C6), breaking the aromaticity and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group.

-

Elimination: A leaving group on the attacked carbon is expelled, restoring the aromaticity of the ring.

In cases without a good leaving group, a related reaction, the Vicarious Nucleophilic Substitution (VNS), can occur where the nucleophile itself carries the leaving group.[10]

Caption: The generalized two-step SNAr (Addition-Elimination) mechanism.

Reactions of the Ethyl Carboxylate Group

The ester at the C2 position provides a reliable site for chemical modification through classical ester chemistry.

A. Hydrolysis The ethyl ester can be readily hydrolyzed to the corresponding 5-nitrobenzofuran-2-carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically efficient and proceeds via nucleophilic acyl substitution.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: Dissolve this compound in a mixture of ethanol and water.

-

Reaction: Add an excess of an aqueous base, such as sodium hydroxide (NaOH), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., HCl) to a pH of ~2.

-

Isolation: The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield the product.

B. Reduction As mentioned previously, the ester can be reduced to the primary alcohol, (5-nitrobenzofuran-2-yl)methanol. This requires a strong reducing agent and careful selection to avoid concurrent reduction of the nitro group. Using NaBH₄ without a transition metal catalyst favors the reduction of the ester over the nitro group.[1]

Reactivity of the Benzofuran Ring System

A. Electrophilic Aromatic Substitution The parent benzofuran molecule typically undergoes electrophilic substitution preferentially at the C2 or C3 position of the furan ring.[11][12] However, in this compound, the situation is drastically different. The entire bicyclic system is strongly deactivated by two powerful electron-withdrawing groups: the C2-carboxylate and the C5-nitro group. Therefore, further electrophilic substitution is highly disfavored and would require harsh reaction conditions.

B. Dearomative Cycloadditions Despite the aromaticity, the furan ring in 2-nitrobenzofurans can participate in dearomative cycloaddition reactions.[13][14] These reactions, often catalyzed by transition metals or organocatalysts, can transform the planar aromatic scaffold into complex, three-dimensional structures with multiple stereocenters. For instance, dearomative [3+2] and [4+2] cycloadditions have been reported for related 2-nitrobenzofurans, highlighting a potential but advanced reactivity pathway for this class of compounds.[13][15] This remains a frontier area for the application of this compound.

Summary and Outlook